molecular formula C10H6Br2O2 B12542281 2,3-Dibromonaphthalene-1,4-diol CAS No. 146767-46-6

2,3-Dibromonaphthalene-1,4-diol

Cat. No.: B12542281
CAS No.: 146767-46-6
M. Wt: 317.96 g/mol
InChI Key: YHOZMDLYPRZVPD-UHFFFAOYSA-N
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Description

2,3-Dibromonaphthalene-1,4-diol is a brominated derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method includes the photobromination of naphthalene, followed by dehydrobromination using sodium methoxide. This process yields the desired dibrominated product with high regioselectivity .

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques, utilizing bromine and appropriate solvents under controlled conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromonaphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromonaphthalene-1,4-diol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dibromonaphthalene-1,4-diol exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal membrane permeability, leading to increased nucleotide leakage and cell death. The compound’s bromine atoms play a crucial role in its reactivity and biological activity .

Comparison with Similar Compounds

  • 1,3-Dibromonaphthalene
  • 1,4-Dibromonaphthalene
  • 2,3-Dibromonaphthalene-1,4-dione

Comparison: 2,3-Dibromonaphthalene-1,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits higher reactivity in substitution reactions and greater potential for biological applications .

Properties

CAS No.

146767-46-6

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

2,3-dibromonaphthalene-1,4-diol

InChI

InChI=1S/C10H6Br2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4,13-14H

InChI Key

YHOZMDLYPRZVPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)Br)Br)O

Origin of Product

United States

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